2-phenylmethanesulfonyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole
Description
The compound features a bicyclic octahydropyrrolo[3,4-c]pyrrole core, substituted at the 5-position with a [1,3]thiazolo[4,5-c]pyridin-2-yl group and at the 2-position with a phenylmethanesulfonyl moiety. The sulfonyl group acts as an electron-withdrawing substituent, modulating electron density across the conjugated system. The thiazolo-pyridine moiety contributes to π-conjugation, a feature critical in materials science and medicinal chemistry for charge transport or target binding .
Properties
IUPAC Name |
2-(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-[1,3]thiazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c24-27(25,13-14-4-2-1-3-5-14)23-11-15-9-22(10-16(15)12-23)19-21-17-8-20-7-6-18(17)26-19/h1-8,15-16H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGMQFWISAKIID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC4=C(S3)C=CN=C4)S(=O)(=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-phenylmethanesulfonyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a thiazolo-pyridine core integrated into an octahydropyrrolo framework. Its unique structure suggests potential interactions with biological targets, particularly in the realm of medicinal chemistry.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolo-pyridines exhibit significant antimicrobial properties. For instance, compounds similar to the one have been tested against various bacterial strains, demonstrating varying degrees of antibacterial activity.
- Case Study : A study on similar thiazolo derivatives reported effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is also noteworthy. Thiazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes.
- Research Findings : In vitro assays showed that related compounds inhibited COX-2 activity with IC50 values around 0.5 µM, suggesting that the compound may similarly modulate inflammatory responses .
Anticancer Properties
The thiazolo-pyridine framework has been linked to anticancer activities in several studies. These compounds often target specific pathways involved in cancer cell proliferation and survival.
- Case Study : A derivative demonstrated cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values ranging from 5 to 20 µM, indicating a promising avenue for further research .
The biological activity of the compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonyl group may facilitate binding to enzymes like COX or kinases involved in cancer pathways.
- Receptor Interaction : The thiazole moiety potentially interacts with cellular receptors, influencing signaling pathways related to inflammation and cancer.
Data Summary Table
Comparison with Similar Compounds
Structural Comparison
Key structural differences lie in the core heterocycles and substituents:
- Core Heterocycles: The target’s pyrrolo-pyrrole core is distinct from the dithiolo-pyrrole in , which contains two sulfur atoms, enhancing electron-donor capacity. The thiazolo-pyridine in the target differs from the thiazolo[5,4-b]pyridine isomer in , where ring fusion positions alter conjugation pathways.
- Substituents : The phenylmethanesulfonyl group in the target contrasts with the tosyl (4-methylphenylsulfonyl) group in , differing in steric bulk and electronic effects.
Electronic Properties
- The thiazolo-pyridine’s conjugation in the target contrasts with the non-conjugated thione tautomer in ’s thiazolo[5,4-b]pyridine derivatives.
Preparation Methods
Synthesis of the Octahydropyrrolo[3,4-c]Pyrrole Core
The octahydropyrrolo[3,4-c]pyrrole scaffold is synthesized via a 1,3-dipolar cycloaddition reaction between methyl 2-(diphenylmethyleneamino)acetate and N-substituted maleimides (e.g., N-methylmaleimide or N-phenylmaleimide). This reaction proceeds in subcritical water at 130°C under 30 bar nitrogen pressure, achieving yields of 82–85% . The green solvent system eliminates the need for traditional organic solvents, enhancing sustainability.
Reaction Conditions for Core Formation
| Parameter | Value |
|---|---|
| Reactants | Methyl 2-(diphenylmethyleneamino)acetate, N-methylmaleimide |
| Solvent | Subcritical water |
| Temperature | 130°C |
| Pressure | 30 bar (N₂) |
| Reaction Time | 4 hours |
| Yield | 82–85% |
The product is purified via column chromatography (ethyl acetate/hexane, 1:3), yielding the bicyclic amine as a racemic mixture due to the absence of chiral catalysts .
| Method | Conditions | Yield |
|---|---|---|
| Subcritical Water | 130°C, 2 hours, N₂ pressure | 75–80% |
| Traditional Solvents | Acetone, reflux, 36 hours | 65–70% |
The aqueous method reduces reaction time and improves atom economy .
Sulfonylation with Phenylmethanesulfonyl Chloride
The final step involves sulfonylation of the secondary amine in the bicyclic core using phenylmethanesulfonyl chloride. The sulfonyl chloride is prepared via two routes:
-
Route A : Chlorination of (phenylmethyl)thiol with Cl₂ gas in acetic acid at 0–5°C for 16 hours, achieving >99% conversion .
-
Route B : Reaction of lactone intermediates with thionyl chloride (SOCl₂) and Lewis acids (e.g., AlCl₃) at 5–10°C, followed by esterification .
Sulfonylation Reaction Parameters
| Parameter | Value |
|---|---|
| Sulfonyl Chloride | 1.2 equivalents |
| Solvent | Dichloromethane |
| Temperature | 0–20°C |
| Reaction Time | 2 hours |
| Yield | 85–90% |
Excess sulfonyl chloride ensures complete conversion, and the product is isolated via fractional distillation or column chromatography .
Integrated Synthetic Pathway
The consolidated synthesis of 2-phenylmethanesulfonyl-5-{ thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole proceeds as follows:
-
Core Formation : Cycloaddition in subcritical water (82–85% yield) .
-
Thiazolo-Pyridine Coupling : Reaction with α-haloketones in water (75–80% yield) .
-
Sulfonylation : Amine treatment with phenylmethanesulfonyl chloride (85–90% yield) .
Overall Yield : ~52–60% (calculated from stepwise yields).
Challenges and Optimization Opportunities
-
Stereochemical Control : Current methods produce racemic mixtures. Asymmetric catalysis (e.g., chiral Lewis acids) could enable enantioselective synthesis.
-
Thiazolo-Pyridine Isomerism : Positional isomerism in the thiazolo-pyridine group necessitates precise halogenation strategies to target the [4,5-c] isomer .
-
Solvent Systems : While subcritical water reduces environmental impact, scalability under high-pressure conditions requires further engineering .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions must be controlled?
The synthesis typically involves multi-step reactions, including cyclization and sulfonylation. For example, refluxing with chloranil in xylene (25–30 hours) followed by NaOH treatment and recrystallization from methanol is a common purification step . Key conditions include solvent choice (e.g., xylene or DMF), temperature control, and stoichiometric ratios of reagents like chloranil (1.4 mmol per 1 mmol substrate) .
Q. What spectroscopic and crystallographic methods are essential for confirming the compound’s structure?
Single-crystal X-ray diffraction (SC-XRD) is critical for structural elucidation, with parameters such as unit cell dimensions (e.g., monoclinic system, Å, Å, Å) and refinement metrics () . Complementary techniques include H/C NMR for functional group analysis and IR spectroscopy for identifying sulfonyl or thiazole moieties .
Q. What purification techniques are effective for isolating this compound post-synthesis?
Recrystallization (e.g., from methanol) is widely used to achieve high purity . Column chromatography with silica gel or reverse-phase HPLC may be employed for complex mixtures, particularly when side products like regioisomers are present .
Q. Which functional groups in the molecule are critical for its potential bioactivity?
The thiazolo[4,5-c]pyridine and sulfonyl groups are key pharmacophores, influencing electronic properties and binding affinity. Modifications to the phenylmethanesulfonyl group or thiazolo ring can alter solubility and target interactions .
Advanced Research Questions
Q. How can synthesis be optimized to minimize side reactions and improve yield?
Catalyst selection (e.g., Pd(PPh) for Suzuki couplings) and solvent polarity adjustments can suppress side reactions . Kinetic studies under varying temperatures (e.g., 60–100°C) and pH (5–9) help identify optimal conditions. Monitoring reaction progress via TLC or LC-MS ensures intermediate stability .
Q. What strategies resolve contradictions between computational models and experimental crystallography data?
Discrepancies in bond lengths or angles (e.g., C–C bonds: 1.463–1.534 Å experimentally vs. DFT-predicted 1.48 Å) may arise from crystal packing effects or disorder . Hybrid refinement methods, combining SC-XRD data with quantum mechanics/molecular mechanics (QM/MM), improve accuracy .
Q. How can enantiomeric purity be achieved, and what chiral resolution methods apply?
Chiral auxiliaries or asymmetric catalysis (e.g., using chiral Pd complexes) during cyclization steps can enhance stereocontrol . For resolution, chiral HPLC with amylose-based columns or diastereomeric salt formation (e.g., with tartaric acid) is effective .
Q. How do electronic properties of the thiazolo[4,5-c]pyridine moiety influence supramolecular applications?
Cyclic voltammetry reveals redox activity (e.g., oxidation potentials around +1.2 V vs. Ag/AgCl), suggesting utility as electron donors in charge-transfer complexes . DFT calculations predict HOMO-LUMO gaps (~3.5 eV), guiding material design for organic electronics .
Q. What experimental designs assess the compound’s stability under physiological conditions?
Accelerated stability studies (pH 1–9 buffers, 37°C) with LC-MS monitoring detect degradation products. Mass spectrometry fragmentation patterns identify labile bonds (e.g., sulfonyl groups prone to hydrolysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
